molecular formula C12H11NO2S B8317429 5-Pyridin-4-yl-thiophene-3-carboxylic acid ethyl ester

5-Pyridin-4-yl-thiophene-3-carboxylic acid ethyl ester

Cat. No. B8317429
M. Wt: 233.29 g/mol
InChI Key: WNYFWFCHWVJUMG-UHFFFAOYSA-N
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Patent
US08614209B2

Procedure details

5-Bromo-thiophene-3-carboxylic acid ethyl ester (5.26 mmol), 4-pyridylboronic acid (5.26 mmol), caesium carbonate (7.9 mmol) and palladium (0) tetrakis-triphenylphosphine (0.53 mmol) were dissolved in a mixture of water (10 mL), IMS (20 mL) and DME (50 mL). The reaction mixture was heated by microwave irradiation to 140° C. for 10 minutes, and then ether (100 mL) and water (20 mL) were added. The organic solution was washed with water, dried with anhydrous magnesium sulfate, filtered and the solvent evaporated to give brown oil. The residue was purified by flash chromatography on silica. The fractions containing the desired product were concentrated under vacuum to give the title compound (0.035 g) as an off-white solid. LCMS m/z 234.04 [M+H]+ R.T.=2.10 min. (Analytical Method 5).
Quantity
5.26 mmol
Type
reactant
Reaction Step One
Quantity
5.26 mmol
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
7.9 mmol
Type
reactant
Reaction Step One
[Compound]
Name
palladium (0) tetrakis-triphenylphosphine
Quantity
0.53 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
IMS
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[C:9](Br)[S:8][CH:7]=1)=[O:5])[CH3:2].[N:12]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1.C(=O)([O-])[O-].[Cs+].[Cs+].CCOCC>O.COCCOC>[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[C:9]([C:15]2[CH:16]=[CH:17][N:12]=[CH:13][CH:14]=2)[S:8][CH:7]=1)=[O:5])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
5.26 mmol
Type
reactant
Smiles
C(C)OC(=O)C1=CSC(=C1)Br
Name
Quantity
5.26 mmol
Type
reactant
Smiles
N1=CC=C(C=C1)B(O)O
Name
caesium carbonate
Quantity
7.9 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
palladium (0) tetrakis-triphenylphosphine
Quantity
0.53 mmol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
IMS
Quantity
20 mL
Type
solvent
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to give brown oil
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica
ADDITION
Type
ADDITION
Details
The fractions containing the desired product
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CSC(=C1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.035 g
YIELD: CALCULATEDPERCENTYIELD 2.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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